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molecular formula C15H15N5O B8733203 N-(5-Methoxypyrazin-2-yl)-N,2-dimethylquinazolin-4-amine CAS No. 827031-64-1

N-(5-Methoxypyrazin-2-yl)-N,2-dimethylquinazolin-4-amine

Cat. No. B8733203
M. Wt: 281.31 g/mol
InChI Key: WJGOQGIQVKMFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618975B2

Procedure details

(5-Methoxy-pyrazin-2-yl)-(2-methyl-quinazolin-4-yl)-amine: The title compound was prepared from 2-amino-5-methoxy-pyrazine (105 mg, 0.84 mmol) and 4-chloro-2-methyl-quinazoline (150 mg, 0.84 mmol) by a procedure similar to example 125c, yielding 106 mg of the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:13]=[C:12]([CH3:20])[N:11]=2)=[N:7][CH:8]=1.N[C:22]1C=NC(OC)=CN=1.ClC1C2C(=CC=CC=2)N=C(C)N=1>>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([N:9]([C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:13]=[C:12]([CH3:20])[N:11]=2)[CH3:22])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1N=CC(=NC1)NC1=NC(=NC2=CC=CC=C12)C
Name
Quantity
105 mg
Type
reactant
Smiles
NC1=NC=C(N=C1)OC
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1N=CC(=NC1)N(C)C1=NC(=NC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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